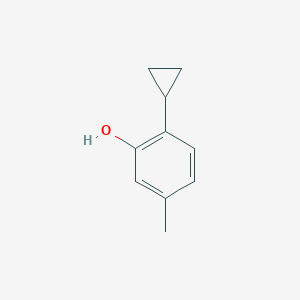

2-Cyclopropyl-5-methylphenol

描述

2-Cyclopropyl-5-methylphenol is a phenolic derivative characterized by a benzene ring substituted with a cyclopropyl group at the ortho position (C2) and a methyl group at the meta position (C5). This unique substitution pattern confers distinct steric and electronic properties, making it a compound of interest in agrochemical and pharmaceutical research.

属性

分子式 |

C10H12O |

|---|---|

分子量 |

148.20 g/mol |

IUPAC 名称 |

2-cyclopropyl-5-methylphenol |

InChI |

InChI=1S/C10H12O/c1-7-2-5-9(8-3-4-8)10(11)6-7/h2,5-6,8,11H,3-4H2,1H3 |

InChI 键 |

QTQLNWRWDNVXCA-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C(C=C1)C2CC2)O |

产品来源 |

United States |

准备方法

Stepwise Process:

| Step | Reaction Description | Key Reagents & Conditions | Notes |

|---|---|---|---|

| 1. Cyclization with Glyoxal | React general formula I (2-methylphenol or phenol) with glyoxal in acetic acid-water solution with ammonium chloride catalyst | Molar ratio: phenol:glyoxal:NH4Cl:AcOH = 1.0:1.0-1.5:0.05-0.15:2.0-4.0; Temp: 50-60 °C; Time: 3-6 h | Produces intermediate II (a cyclized aldehyde derivative) |

| 2. Cyclization with Dibromoethane | Intermediate II reacts with dibromoethane in sulfolane/toluene solvent with potassium carbonate base | Molar ratio: dibromoethane:K2CO3:sulfolane = 1.0:1.0-1.5:2.0-3.0; Temp: 90-110 °C; Time: 4-12 h | Forms intermediate III with a cyclopropyl ring |

| 3. Decarboxylation and Salt Formation | Intermediate III heated with sodium methoxide in methanol, azeotropic removal of solvents, pH adjustment to 11-12 | Molar ratio: III:NaOMe = 1.0:1.0-1.5; Temp: 100-105 °C; Time: 1-6 h | Produces sodium salt of 2-cyclopropylphenol derivative IV, which upon acidification yields the target compound |

Advantages:

- Uses relatively inexpensive and safe raw materials.

- Avoids harsh low-temperature lithiation or expensive palladium catalysts.

- Suitable for industrial scale-up with good yields and environmental compatibility.

Alternative Synthetic Routes

Palladium-Catalyzed Coupling

- Starting from o-bromophenol derivatives, coupling with cyclopropyl boronic acid catalyzed by palladium complexes can yield 2-cyclopropylphenol derivatives.

- Limitations include high cost of palladium catalysts and cyclopropyl boronic acid, restricting large-scale use.

Grignard and Multi-step Reactions

- Phenol derivatives undergo ortho-formylation with paraformaldehyde, followed by addition of vinyl magnesium chloride, bromination, Grignard cyclization, and deprotection.

- This route is lengthy with multiple steps and generates significant waste.

Alkylation of Phenol with Cyclopropylmethyl Bromide

- Reaction of phenol or methylphenol with cyclopropylmethyl bromide in the presence of a base like potassium carbonate under reflux.

- This method is straightforward but may require optimization for regioselectivity and yield.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Patent CN113788741B (Cyclization + Decarboxylation) | 2-Methylphenol, Glyoxal, Dibromoethane | NH4Cl, K2CO3, NaOMe, AcOH, Sulfolane, Toluene | Mild heating (50-110 °C), aqueous/organic solvents | Cost-effective, scalable, environmentally friendly | Multi-step, requires careful control |

| Pd-Catalyzed Coupling | o-Bromophenol, Cyclopropyl Boronic Acid | Pd catalyst | Moderate temp., inert atmosphere | Few steps, good selectivity | Expensive catalyst, costly reagents |

| Grignard Multi-step | Phenol derivatives, Paraformaldehyde, Vinyl MgCl | HBr, Mg, etc. | Multiple steps, various temps. | Established chemistry | Complex, wasteful, low atom economy |

| Alkylation with Cyclopropylmethyl Bromide | Phenol, Cyclopropylmethyl bromide | K2CO3 or other base | Reflux | Simple, direct alkylation | Possible regioselectivity issues |

Research Findings and Notes on Reaction Optimization

- The cyclization reaction with glyoxal is optimized at 50-60 °C with dropwise addition of glyoxal and ammonium chloride solutions to control reaction rate and yield.

- The cyclopropanation step with dibromoethane benefits from a mixed solvent system of sulfolane and toluene to improve solubility and reaction kinetics.

- Decarboxylation via sodium methoxide in methanol removes protecting groups and completes the formation of the cyclopropyl ring.

- pH control during work-up is critical to isolate the phenol in high purity.

- Potassium carbonate mesh size (200-300 mesh) influences the reaction efficiency in the cyclopropanation step.

Summary and Recommendations

The patented method (CN113788741B) provides a robust, scalable, and cost-effective route to this compound, suitable for industrial application. It balances safety, environmental considerations, and economic feasibility better than alternative methods involving expensive catalysts or harsh conditions.

For laboratory synthesis or smaller scale, alkylation of methylphenol with cyclopropylmethyl bromide under basic reflux conditions may be preferred for simplicity, though with careful purification to ensure regioselectivity.

化学反应分析

Types of Reactions

2-Cyclopropyl-5-methylphenol undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various halogenating or alkylating agents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce cyclopropylmethyl derivatives. Substitution reactions can result in a wide range of products, depending on the substituents introduced.

科学研究应用

2-Cyclopropyl-5-methylphenol has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

Medicine: Research into its potential therapeutic properties, such as antimicrobial and anti-inflammatory effects, is ongoing.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 2-Cyclopropyl-5-methylphenol involves its interaction with various molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes. The specific pathways involved depend on the context of its application, such as its use as an antimicrobial agent or in enzyme inhibition studies .

相似化合物的比较

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 2-Cyclopropyl-5-methylphenol and related compounds from the evidence:

Key Observations :

Physicochemical Properties

- Molecular Weight and Polarity: this compound (MW: 148.20 g/mol) is less polar than metconazole intermediates (MW: ~300 g/mol) due to the absence of electronegative groups like triazoles or halogens. This may result in higher lipid solubility, influencing bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。